molecular formula C21H21N3O3S3 B3299997 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899958-83-9

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B3299997
CAS No.: 899958-83-9
M. Wt: 459.6 g/mol
InChI Key: NVYCGDZGOZHBNL-UHFFFAOYSA-N
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Description

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a thiazole ring fused with a naphthalene moiety, a thiophene sulfonyl group, and a piperidine carboxamide. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Subsequently, the naphthalene moiety is introduced through a Friedel-Crafts acylation reaction, where the thiazole ring is acylated with a naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The thiophene sulfonyl group is then attached via a sulfonation reaction using thiophene-2-sulfonyl chloride and a base like pyridine.

Finally, the piperidine carboxamide is synthesized through an amide coupling reaction, where the carboxylic acid derivative of the piperidine is reacted with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential anticancer properties, as thiazole derivatives have shown activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to its specific combination of structural features, including the fused naphthalene-thiazole ring, the thiophene sulfonyl group, and the piperidine carboxamide

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S3/c25-20(15-9-11-24(12-10-15)30(26,27)18-6-3-13-28-18)23-21-22-19-16-5-2-1-4-14(16)7-8-17(19)29-21/h1-6,13,15H,7-12H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYCGDZGOZHBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 4
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 5
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
Reactant of Route 6
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

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